molecular formula C16H11N5 B14651351 4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline CAS No. 51093-93-7

4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline

Cat. No.: B14651351
CAS No.: 51093-93-7
M. Wt: 273.29 g/mol
InChI Key: CVIIMIHRALYTNL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,2,4]triazino[5,6-c]quinolin-3-yl)aniline typically involves the diazotization of ortho aminonitriles followed by treatment with aqueous sodium nitrite and a mixture of concentrated hydrochloric and glacial acetic acids . This method allows for the formation of the triazinoquinoline core structure under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar diazotization and condensation reactions. The scalability of these reactions makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-([1,2,4]triazino[5,6-c]quinolin-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline is unique due to its specific triazinoquinoline core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

CAS No.

51093-93-7

Molecular Formula

C16H11N5

Molecular Weight

273.29 g/mol

IUPAC Name

4-([1,2,4]triazino[5,6-c]quinolin-3-yl)aniline

InChI

InChI=1S/C16H11N5/c17-11-7-5-10(6-8-11)16-19-14-9-18-13-4-2-1-3-12(13)15(14)20-21-16/h1-9H,17H2

InChI Key

CVIIMIHRALYTNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)N=C(N=N3)C4=CC=C(C=C4)N

Origin of Product

United States

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